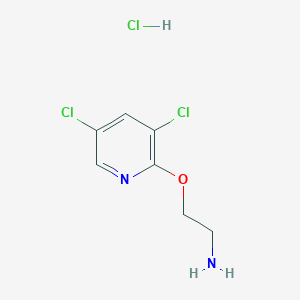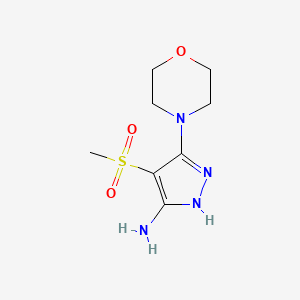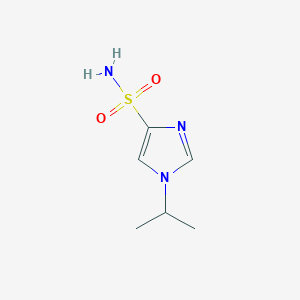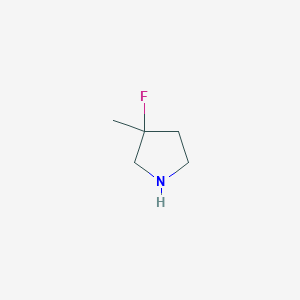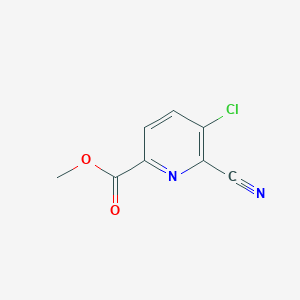
Methyl 5-chloro-6-cyanopyridine-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-chloro-6-cyanopyridine-2-carboxylate” is a chemical compound with the molecular formula C8H5ClN2O2 . It is also known as "Methyl 5-chloro-6-cyanopicolinate" .
Molecular Structure Analysis
The InChI code for “Methyl 5-chloro-6-cyanopyridine-2-carboxylate” is1S/C8H5ClN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
“Methyl 5-chloro-6-cyanopyridine-2-carboxylate” has a molecular weight of 196.59 g/mol . It is a powder at room temperature .Applications De Recherche Scientifique
- Pyridine derivatives, such as trifluoromethylpyridines (TFMP), are used extensively in the agrochemical and pharmaceutical industries .
- TFMP derivatives are primarily used for crop protection from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- A pyridine compound, which also contains a heterocycle, has improved therapeutic properties .
- The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
- An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .
Agrochemical and Pharmaceutical Industries
Antimicrobial and Antiviral Activities
- “Methyl 5-chloro-6-cyanopyridine-2-carboxylate” is a type of pyridine derivative . Pyridine derivatives are often used as building blocks in the synthesis of complex organic molecules .
- They can be used to synthesize pharmaceuticals, agrochemicals, dyes, and polymers .
- The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Indole derivatives, which are structurally similar to pyridine derivatives, have been reported to have antiviral activity .
- For example, the compound “methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate” showed inhibitory activity against influenza A .
- The specific methods of application or experimental procedures would depend on the particular antiviral study being performed .
Chemical Synthesis
Antiviral Activity
- “Methyl 5-chloro-6-cyanopyridine-2-carboxylate” is a type of pyridine derivative . Pyridine derivatives are often used as building blocks in the synthesis of complex organic molecules .
- They can be used to synthesize pharmaceuticals, agrochemicals, dyes, and polymers .
- The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Indole derivatives, which are structurally similar to pyridine derivatives, have been reported to have antiviral activity .
- For example, the compound “methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate” showed inhibitory activity against influenza A .
- The specific methods of application or experimental procedures would depend on the particular antiviral study being performed .
Chemical Synthesis
Antiviral Activity
Safety And Hazards
“Methyl 5-chloro-6-cyanopyridine-2-carboxylate” is considered hazardous. It has the following hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .
Propriétés
IUPAC Name |
methyl 5-chloro-6-cyanopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGIPJRHOJRNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-6-cyanopyridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



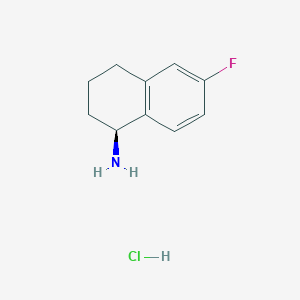
amine hydrochloride](/img/structure/B1447919.png)
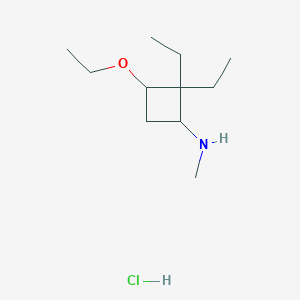
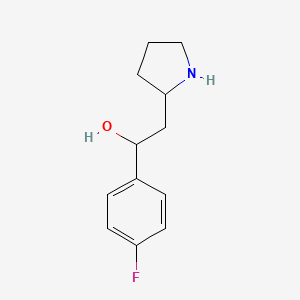
![methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1447924.png)
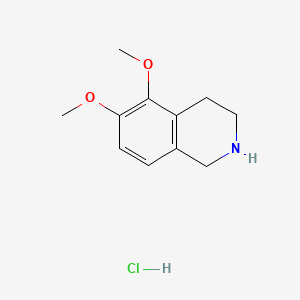
![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B1447929.png)
![2-Ethyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1447930.png)
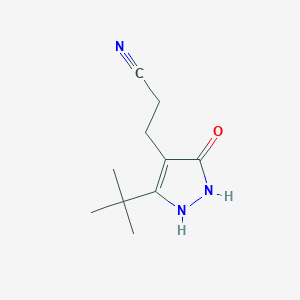
![Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]](/img/structure/B1447932.png)
